molecular formula C15H20N4OS B5823940 N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea

N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B5823940
M. Wt: 304.4 g/mol
InChI Key: NVGWXRFMGHSPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea, also known as DMTU, is a synthetic compound that has gained attention for its potential use in scientific research. DMTU has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea involves its ability to scavenge reactive oxygen species and other free radicals. N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can also inhibit the activity of enzymes that produce reactive oxygen species, such as NADPH oxidase. By reducing oxidative stress, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can help protect cells from damage and promote cellular survival.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have various biochemical and physiological effects, including reducing inflammation, improving mitochondrial function, and protecting against oxidative stress. In animal studies, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to improve cognitive function and reduce neuronal damage in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its ability to scavenge reactive oxygen species, which can help reduce experimental variability caused by oxidative stress. Additionally, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to be relatively non-toxic and can be administered in a variety of ways, including orally and intravenously.
One limitation of using N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its potential to interfere with other cellular processes. Additionally, the effects of N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea may vary depending on the specific experimental conditions and the model system being used.

Future Directions

There are several potential future directions for research on N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea may have applications in treating other diseases that involve oxidative stress, such as cancer and cardiovascular disease. Further research is needed to fully understand the mechanisms of action of N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea and its potential therapeutic uses.

Synthesis Methods

N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can be synthesized through a multi-step process involving the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting intermediate with isobutyl isocyanate. The final product is then purified through recrystallization.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been used in various scientific research studies, including those related to oxidative stress, inflammation, and neuroprotection. In particular, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have antioxidant properties, which can help protect cells from damage caused by reactive oxygen species. Additionally, N-(3,4-dimethylphenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-9(2)7-13-18-19-15(21-13)17-14(20)16-12-6-5-10(3)11(4)8-12/h5-6,8-9H,7H2,1-4H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGWXRFMGHSPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.